molecular formula C12H17ClN2O2 B13698344 Tert-butyl (3-amino-5-chlorobenzyl)carbamate

Tert-butyl (3-amino-5-chlorobenzyl)carbamate

Cat. No.: B13698344
M. Wt: 256.73 g/mol
InChI Key: AKIMSEDUVQBAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3-amino-5-chlorobenzyl)carbamate is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of carbamate, characterized by the presence of a tert-butyl group, an amino group, and a chlorobenzyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-amino-5-chlorobenzyl)carbamate typically involves the reaction of 3-amino-5-chlorobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-amino-5-chlorobenzyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (3-amino-5-chlorobenzyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-5-chlorobenzyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, forming intermediates that are crucial for the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-amino-5-chlorobenzyl)carbamate is unique due to the presence of both an amino group and a chlorobenzyl group, which allows for a wide range of chemical modifications and applications. Its structure provides versatility in organic synthesis and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl N-[(3-amino-5-chlorophenyl)methyl]carbamate

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

AKIMSEDUVQBAPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.